1-(4-tert-butylbenzoyl)-4-(4-nitrophenyl)piperazine
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Overview
Description
1-(4-tert-butylbenzoyl)-4-(4-nitrophenyl)piperazine, commonly known as TBBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TBBP is a piperazine derivative that is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of TBBP is not fully understood, but it is believed to involve the production of reactive oxygen species upon activation by light. These reactive oxygen species can cause damage to cellular components, leading to cell death.
Biochemical and Physiological Effects
TBBP has been shown to have low toxicity and is well-tolerated in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of TBBP.
Advantages and Limitations for Lab Experiments
One advantage of TBBP is its potential use in non-invasive cancer treatment through PDT. TBBP also has potential applications in imaging studies. However, limitations of TBBP include the complex synthesis method and the need for activation by light, which may limit its use in certain applications.
Future Directions
For TBBP research include further studies on its mechanism of action and biochemical and physiological effects, as well as exploring modifications to the TBBP structure to improve its properties and expand its potential applications.
Synthesis Methods
The synthesis of TBBP involves a multi-step process that includes the reaction of 4-tert-butylbenzoyl chloride with 4-nitroaniline to form 4-tert-butyl-N-(4-nitrophenyl)benzamide. This intermediate is then reacted with piperazine to form the final product, TBBP. The synthesis of TBBP is a complex process that requires careful attention to detail to ensure the purity of the final product.
Scientific Research Applications
TBBP has shown potential applications in various scientific research fields. One of the most promising applications is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer, such as TBBP, that is activated by light to produce reactive oxygen species that can kill cancer cells. TBBP has also been studied for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-21(2,3)17-6-4-16(5-7-17)20(25)23-14-12-22(13-15-23)18-8-10-19(11-9-18)24(26)27/h4-11H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPJYWPIJOXZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone |
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